molecular formula C16H17N5 B1668064 1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23000-46-6

1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1668064
CAS RN: 23000-46-6
M. Wt: 279.34 g/mol
InChI Key: AMRPAMSVFKIGHT-UHFFFAOYSA-N
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Description

The compound “1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a type of phenylpyrazole . Phenylpyrazoles are compounds that contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of heterocyclic pyrimidine scaffolds has been extensively studied due to their therapeutic potential . These compounds are synthesized by reacting chalcone with guanidine hydrochloride . The structures of the synthesized derivatives are confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .


Molecular Structure Analysis

The molecular structure of “1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” is complex. It contains a six-membered heterocyclic organic compound known as pyrimidine, which contains two nitrogen atoms at the 1st and 3rd positions . Pyrimidine is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Chemical Reactions Analysis

The chemical reactions involving “1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” are complex and can lead to a wide range of biological potentials. For instance, pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Isoxazolines and Isoxazoles Derivation : Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This process involved intramolecular cyclization and subsequent reactions leading to new isoxazolines and isoxazoles, demonstrating the chemical versatility of pyrazolo[3,4-d]pyrimidine derivatives in synthesizing structurally diverse compounds (Rahmouni et al., 2014).

Antimicrobial Activity

  • Antimicrobial Properties : El-sayed et al. (2017) explored the antimicrobial activities of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. Their study found that certain compounds exhibited significant antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (El-sayed et al., 2017).

  • Synthesis and Antimicrobial Activity of Derivatives : Merugu et al. (2010) conducted a study focusing on the synthesis of piperidine containing pyrimidine imines and thiazolidinones, and their antibacterial activity. This study highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in creating compounds with significant antibacterial properties (Merugu et al., 2010).

Anticancer and Radioprotective Activities

  • Anticancer and Radioprotective Activities : Ghorab et al. (2009) synthesized various pyrazolo[3,4-d]pyrimidine derivatives containing amino acid moieties. These compounds showed promising in vitro anticancer activity against Ehrlich ascites carcinoma cells and significant in vivo radioprotective activity, indicating their potential in cancer therapy (Ghorab et al., 2009).

Antiviral and Kinase Inhibition

  • Antiviral Activity and Kinase Inhibition : Singleton et al. (2019) prepared a series of novel pyrazolo[1,5-a]pyrimidines, demonstrating their potential in antimitotic activities and kinase inhibition. This study suggests the application of these derivatives in developing novel therapeutic agents for cancer and other diseases (Singleton et al., 2019).

  • Enterovirus Inhibition : Chern et al. (2004) synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their antiviral activity, finding that some derivatives were highly effective in inhibiting enterovirus replication. This highlights their potential as antiviral agents, specifically against enteroviruses (Chern et al., 2004).

properties

IUPAC Name

1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-3-7-13(8-4-1)21-16-14(11-19-21)15(17-12-18-16)20-9-5-2-6-10-20/h1,3-4,7-8,11-12H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRPAMSVFKIGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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